2-Furanmethanol, tetrahydro-alpha-pentyl-

Description

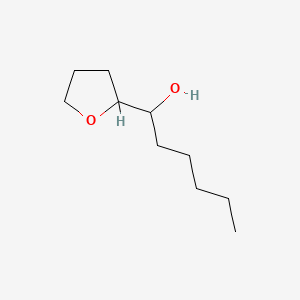

Structure

2D Structure

3D Structure

Properties

CAS No. |

68480-13-7 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

1-(oxolan-2-yl)hexan-1-ol |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h9-11H,2-8H2,1H3 |

InChI Key |

SZXJOXHALDXHPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1CCCO1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furanmethanol, Tetrahydro Alpha Pentyl

Catalytic Hydrogenation Routes from Furan (B31954) Precursors

Catalytic hydrogenation represents a prominent and widely utilized method for the synthesis of tetrahydrofuran (B95107) derivatives from readily available furan-based starting materials. This approach can be broadly categorized into the reduction of furan aldehydes and their derivatives, followed by or concurrent with the saturation of the furan ring.

Reduction of Furan Aldehydes and Derivatives

A common strategy involves the initial functionalization of a furan ring, followed by reduction. The synthesis of the target molecule can be envisioned to begin with the reaction of 2-furaldehyde with a pentyl Grignard reagent, such as pentylmagnesium bromide, to form 1-(furan-2-yl)hexan-1-ol. This precursor, which contains the desired carbon skeleton, can then be subjected to hydrogenation.

Alternatively, a related ketone, 1-(furan-2-yl)hexan-1-one, can be synthesized via acylation of furan. Subsequent reduction of the keto group to a secondary alcohol, followed by hydrogenation of the furan ring, would also yield the target compound. The selectivity of the reduction of the carbonyl group versus the furan ring is a critical consideration in this approach. Studies on the hydrogenation of (2-furyl)alkanones have shown that the reaction pathway can be influenced by the choice of catalyst and reaction conditions, allowing for selective reduction of either the furan ring or the keto group. For instance, using a ruthenium-based catalyst, it is possible to selectively hydrogenate the furan ring while leaving the ketone moiety intact, which can then be reduced in a subsequent step.

Ring Saturation Strategies for Furan-Based Alcohols

Once the precursor alcohol, 1-(furan-2-yl)hexan-1-ol, is obtained, the saturation of the furan ring is the final step. This transformation is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with the choice of catalyst influencing the reaction conditions and the stereochemical outcome.

Commonly used catalysts for the hydrogenation of furan rings include noble metals such as palladium, platinum, rhodium, and ruthenium, as well as non-noble metal catalysts like Raney nickel. google.com For the hydrogenation of a closely related compound, 1-(2-furyl)pentanol, palladium on carbon (Pd/C) has been utilized, suggesting its applicability for the synthesis of the target molecule. rsc.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

The diastereoselectivity of the hydrogenation can be influenced by the catalyst and the substrate's structure. The existing stereocenter at the alpha-position of the side chain can direct the approach of hydrogen to the furan ring, potentially leading to a preponderance of one diastereomer over the other.

| Catalyst System | Substrate | Product | Reaction Conditions | Yield | Diastereomeric Ratio |

| Palladium on Carbon (Pd/C) | 1-(2-furyl)pentanol | 1-(tetrahydrofuran-2-yl)pentan-1-ol | 25 atm H₂, room temperature, diethyl ether | Moderate | 60:40 |

| Raney Nickel | Furan | Tetrahydrofuran | Not specified | High | Not applicable |

| Ruthenium Nanoparticles | (2-Furyl)alkanones | (Tetrahydrofuryl)alkanols | H₂, butan-1-ol, 80 °C, 15 bar | ≤99% | Not specified |

Nucleophilic Addition Approaches in Tetrahydrofuran Synthesis

An alternative synthetic strategy involves the construction of the carbon skeleton by adding a pentyl nucleophile to a pre-existing tetrahydrofuran derivative. This approach is particularly useful if the starting tetrahydrofuran moiety is readily available.

Carbon-Carbon Bond Formation at the Alpha Position

This methodology centers on the reaction of a pentyl nucleophile with an electrophilic tetrahydrofuran derivative. A key intermediate for this approach is tetrahydrofuran-2-carbaldehyde (B1329454). This aldehyde can be reacted with a pentyl organometallic reagent, such as pentylmagnesium bromide (a Grignard reagent) or pentyllithium. The nucleophilic pentyl group will attack the electrophilic carbonyl carbon of the aldehyde, and after an aqueous workup, will yield the desired 2-Furanmethanol, tetrahydro-alpha-pentyl-.

The success of this reaction hinges on the efficient preparation of tetrahydrofuran-2-carbaldehyde, which can be synthesized through the oxidation of the corresponding primary alcohol, tetrahydrofurfuryl alcohol.

| Reagents | Electrophile | Nucleophile | Product |

| 1. Pentylmagnesium bromide, 2. H₃O⁺ | Tetrahydrofuran-2-carbaldehyde | Pentyl anion | 2-Furanmethanol, tetrahydro-alpha-pentyl- |

| 1. Pentyllithium, 2. H₃O⁺ | Tetrahydrofuran-2-carbaldehyde | Pentyl anion | 2-Furanmethanol, tetrahydro-alpha-pentyl- |

Stereoselective Synthesis of the Hydroxyl-Bearing Carbon Center

The nucleophilic addition to tetrahydrofuran-2-carbaldehyde creates a new stereocenter at the carbon bearing the hydroxyl group. Controlling the stereochemistry of this center is a significant aspect of the synthesis. The existing stereocenter at the 2-position of the tetrahydrofuran ring can influence the facial selectivity of the nucleophilic attack on the aldehyde. This substrate-controlled diastereoselectivity can be modest.

To achieve higher levels of stereocontrol, chiral auxiliaries or asymmetric catalysts can be employed. For instance, the use of a chiral ligand in conjunction with the organometallic reagent can create a chiral environment that favors the formation of one enantiomer over the other. Furthermore, enzymatic reductions of the corresponding ketone, 1-(tetrahydrofuran-2-yl)hexan-1-one, can provide access to enantiomerically enriched forms of the target alcohol.

Multi-Step Synthetic Strategies for the Tetrahydrofuran Skeleton

A comprehensive multi-step synthesis provides a versatile and often highly controllable route to the target molecule. This approach allows for the strategic introduction of functional groups and stereocenters throughout the synthetic sequence. A logical and efficient multi-step synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- can be designed by combining elements of the previously discussed methodologies.

A practical and well-documented approach would involve the following key transformations:

Grignard Reaction: The synthesis would commence with the reaction of commercially available 2-furaldehyde with pentylmagnesium bromide in an ethereal solvent such as diethyl ether or tetrahydrofuran. This reaction efficiently constructs the required C11 carbon skeleton, affording 1-(furan-2-yl)hexan-1-ol.

Catalytic Hydrogenation: The subsequent and final step is the saturation of the furan ring. The 1-(furan-2-yl)hexan-1-ol is subjected to catalytic hydrogenation. Based on literature precedents for similar structures, a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would be a suitable choice. rsc.org This reaction will reduce the furan ring to a tetrahydrofuran ring, yielding the final product, 2-Furanmethanol, tetrahydro-alpha-pentyl-.

This two-step sequence is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations. The stereochemical outcome of the hydrogenation step would likely result in a mixture of diastereomers, which could be separated by chromatographic techniques if a specific diastereomer is desired.

Green Chemistry Approaches in 2-Furanmethanol, tetrahydro-alpha-pentyl- Synthesis

The synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources and environmentally benign catalytic processes. These approaches aim to reduce waste, minimize energy consumption, and utilize sustainable starting materials, moving away from traditional petrochemical routes. The focus lies in the strategic use of biomass as a primary feedstock and the development of efficient, reusable, and non-toxic catalytic systems.

Biomass-Derived Feedstock Utilization

The foundational strategy for the green synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- involves the use of feedstocks derived from renewable biomass. Lignocellulosic biomass, which is abundant and not part of the food chain, is the primary source for producing the key precursor, furfural (B47365).

Furfural is an organic compound derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, particularly xylose, which are major components of the hemicellulose fraction of lignocellulosic materials. atamanchemicals.com Industrial manufacturing of furfural commonly utilizes agricultural waste products, making it a sustainable and "green" chemical building block. atamanchemicals.com The general pathway involves the conversion of these biomass sources into furfural, which then serves as the starting point for a multi-step synthesis to yield 2-Furanmethanol, tetrahydro-alpha-pentyl-. This bio-based route is a significant advantage over fossil fuel-dependent methods. researchgate.netscirp.org

The conceptual pathway from biomass to the target compound is as follows:

Hydrolysis and Dehydration: Lignocellulosic biomass is treated to break down hemicellulose into pentose sugars (e.g., xylose).

Furfural Production: These sugars are then dehydrated to form furfural.

Carbon Chain Extension: The furfural molecule undergoes a carbon-carbon bond-forming reaction, such as a Grignard reaction or an aldol (B89426) condensation, to introduce the pentyl group at the aldehyde carbon, forming an intermediate like α-pentyl-2-furanmethanol. scirp.org

Catalytic Hydrogenation: The furan ring of the intermediate is subsequently hydrogenated to the saturated tetrahydrofuran ring, yielding the final product, 2-Furanmethanol, tetrahydro-alpha-pentyl-.

| Biomass Source | Primary Pentosan | Potential for Furfural Production |

| Corncobs | Xylan | High |

| Sugarcane Bagasse | Xylan | High |

| Oat Hulls | Xylan | High |

| Wheat Straw | Xylan | Moderate |

| Hardwoods (e.g., Birch) | Xylan | Moderate |

Eco-Friendly Catalytic Systems

A cornerstone of green synthesis is the use of eco-friendly catalysts that are efficient, selective, and reusable. For the synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl-, the most critical step from a green catalysis perspective is the hydrogenation of the furan ring. Research on the hydrogenation of related furanic compounds, such as furfural and furfuryl alcohol, provides significant insights into sustainable catalytic systems applicable to this transformation. researchgate.net

Heterogeneous Catalysts: The shift from homogeneous to heterogeneous catalysts is a key green chemistry strategy, as it simplifies catalyst separation from the product stream, allowing for easy recovery and reuse, thereby minimizing waste.

Palladium-Based Catalysts: Palladium nanoparticles supported on various materials have demonstrated high activity and selectivity for the hydrogenation of the furan ring under mild conditions. researchgate.net For instance, a Pd/UiO-66 catalyst has been used for the complete conversion of furfural to tetrahydrofurfuryl alcohol in water, which is considered the most environmentally friendly solvent. researchgate.net The use of water as a solvent avoids the need for volatile organic compounds (VOCs).

Nickel-Based Catalysts: As a non-noble metal, nickel offers a more cost-effective and earth-abundant alternative to precious metals like palladium and platinum. umn.edu Bimetallic catalysts, such as Ni-Sn alloys, have shown enhanced stability and selectivity in the conversion of furanic compounds. rsc.org Theoretical studies using density functional theory (DFT) have shown that the structure of the nickel catalyst surface (e.g., terrace, step, or corner sites) can be tailored to favor hydrogenation over other side reactions, providing a pathway for rational catalyst design. umn.edu

Advanced Catalytic Materials:

Heteropolyacids (HPAs): These materials are strong Brønsted and Lewis acids that can be employed as either homogeneous or heterogeneous catalysts. frontiersin.org Their ordered nanostructures and tunable acidity make them effective for various biomass conversion processes. frontiersin.orgrsc.org Supported HPAs can be used in the hydrogenation steps, offering high stability and reusability. rsc.org

The table below summarizes various eco-friendly catalytic systems used for the hydrogenation of furanic compounds, a key step in the synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl-.

| Catalyst System | Support/Solvent | Key Transformation | Green Chemistry Advantages | Reference |

| Pd/UiO-66 | Water | Furan Ring Hydrogenation | High activity and selectivity in a green solvent; mild conditions. | researchgate.net |

| Ni-Sn Alloy | ZnO | C-O Bond Cleavage / Hydrogenation | Utilizes earth-abundant, non-noble metals; high stability. | rsc.org |

| Ni Surfaces | (Theoretical) | Furan Ring Hydrogenation | Provides rational design principles for selective, non-noble catalysts. | umn.edu |

| Heteropolyacid (PdMPAV₂) | Al₂O₃, TiO₂, etc. | Furan Ring Hydrogenation | Reusable, stable, and avoids leaching of the active metal. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Furanmethanol, Tetrahydro Alpha Pentyl

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group is a versatile site for a variety of chemical transformations, including nucleophilic substitution (after activation), esterification, etherification, and oxidation.

Esterification and Etherification Processes

The hydroxyl group of 1-(oxolan-2-yl)hexan-1-ol is expected to readily participate in standard esterification and etherification reactions.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or one of its derivatives, such as an acyl chloride or anhydride, to form an ester. The reaction with a carboxylic acid is typically catalyzed by a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to protonate the carbonyl oxygen of the acid, making it more electrophilic and facilitating nucleophilic attack by the alcohol. The use of more reactive derivatives like acyl chlorides or anhydrides often proceeds more rapidly and may not require strong acid catalysis.

Etherification: The formation of an ether from the hydroxyl group can be achieved through several methods. The classic Williamson ether synthesis involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. Alternatively, catalytic reductive etherification provides another pathway, where the alcohol reacts with an aldehyde or ketone in the presence of a reducing agent. nih.gov This often proceeds through the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced. nih.gov

Table 1: Representative Reagents for Esterification and Etherification

| Transformation | Reagent Class | Specific Example(s) | Expected Product |

|---|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst | Acetic acid + H₂SO₄ | 1-(oxolan-2-yl)hexyl acetate |

| Esterification | Acyl Halide | Benzoyl chloride | 1-(oxolan-2-yl)hexyl benzoate |

| Etherification (Williamson) | Base + Alkyl Halide | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 2-(1-methoxyhexyl)oxolane |

| Reductive Etherification | Aldehyde + Reducing Agent | Benzaldehyde + H₂/Catalyst | 2-(1-(benzyloxy)hexyl)oxolane |

Oxidation and Reduction Pathways

Oxidation: As a secondary alcohol, the hydroxyl group of 1-(oxolan-2-yl)hexan-1-ol can be oxidized to form the corresponding ketone, 1-(oxolan-2-yl)hexan-1-one. A wide array of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective modern reagents. organic-chemistry.org Systems like those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are often preferred for their high selectivity for primary and secondary alcohols under mild conditions. organic-chemistry.org

Reduction: The hydroxyl group itself is already in a reduced state. Therefore, this section considers the formation of 1-(oxolan-2-yl)hexan-1-ol via the reduction of its corresponding ketone. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. libretexts.org This is typically achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing ketones and aldehydes, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used, though it is less chemoselective and will reduce other functional groups like esters and carboxylic acids. libretexts.orgfiveable.me

Table 2: Common Reagents for Oxidation and Reduction of the Hydroxyl Functionality

| Process | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | 1-(oxolan-2-yl)hexan-1-ol | Pyridinium chlorochromate (PCC) | 1-(oxolan-2-yl)hexan-1-one |

| Oxidation | 1-(oxolan-2-yl)hexan-1-ol | TEMPO, NaOCl | 1-(oxolan-2-yl)hexan-1-one |

| Reduction | 1-(oxolan-2-yl)hexan-1-one | Sodium borohydride (NaBH₄) | 1-(oxolan-2-yl)hexan-1-ol |

| Reduction | 1-(oxolan-2-yl)hexan-1-one | Lithium aluminum hydride (LiAlH₄) | 1-(oxolan-2-yl)hexan-1-ol |

Transformations of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether. It is generally stable but can undergo specific transformations, most notably ring-opening reactions under electrophilic conditions.

Ring-Opening Reactions and Products

The ether linkage of the tetrahydrofuran ring is susceptible to cleavage by strong acids, particularly in the presence of a good nucleophile. The reaction is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack at one of the adjacent carbon atoms (α-carbons). This results in the opening of the ring. For instance, treatment with strong hydrohalic acids like HBr or HI can lead to the formation of a dihalide through initial formation of a halo-alcohol, which is then followed by substitution of the secondary hydroxyl group. Lewis acids can also promote ring-opening. Recent studies have demonstrated that frustrated Lewis pairs (FLPs) and N-heterocyclic carbene–boryl triflates can effectively activate and cleave the THF ring. nih.govrsc.org

Table 3: Conditions and Products of Tetrahydrofuran Ring-Opening

| Reagent(s) | Reaction Type | Plausible Product(s) |

|---|---|---|

| HBr (excess), Heat | Acid-catalyzed nucleophilic substitution | 1,4-dibromodecane |

| BF₃·OEt₂, Ac₂O | Lewis acid-catalyzed acylation | Diester derivatives |

| Intramolecular P/Al-based FLPs | Frustrated Lewis Pair activation | Zwitterionic ring-opened species nih.gov |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, characteristically involve π-systems. As the tetrahydrofuran ring is saturated (lacking double bonds), it does not undergo cycloaddition reactions itself. However, it is important to note that substituted tetrahydrofurans are often the products of cyclization and cycloaddition strategies. nih.gov For example, the synthesis of the THF core can be achieved through [3+2] cycloadditions or intramolecular SN2 reactions of hydroxyl nucleophiles with suitable leaving groups. nih.gov

Stability Studies of the Tetrahydrofuran Core

The tetrahydrofuran ring is a conformationally flexible, low-strain five-membered ring, which contributes to its relatively high stability. This stability is evident in its widespread use as a polar aprotic solvent for a range of chemical reactions, including those involving highly reactive Grignard and organolithium reagents. acs.org However, its stability is not absolute. As discussed in the ring-opening section, the ether linkage represents a site of reactivity towards strong electrophiles. The stability of the 2-substituted THF ring is comparable to the parent THF, though the substituent may influence the regioselectivity of ring-opening reactions due to steric or electronic effects. The stability of similar compounds, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is promoted as a more ecologically friendly and stable alternative to THF for some applications, underscores the general robustness of the 2-alkyl-substituted tetrahydrofuran core. wikipedia.org

Reactivity of the Pentyl Side Chain

A thorough review of chemical literature did not yield any specific studies on the reactivity of the pentyl side chain of 2-Furanmethanol, tetrahydro-alpha-pentyl-. General knowledge of alkane chemistry suggests that this saturated alkyl group would exhibit reactivity typical of similar hydrocarbons. Potential reactions could include:

Free-Radical Halogenation: In the presence of ultraviolet light or radical initiators, the pentyl chain could undergo substitution reactions with halogens (e.g., chlorine, bromine). The regioselectivity of such reactions would be expected to follow the relative stability of the resulting carbon radicals.

Oxidation: Under strong oxidizing conditions, the pentyl side chain could potentially be oxidized. However, the presence of the tetrahydrofuran ring and the primary alcohol functional group would likely lead to a complex mixture of products, with the more reactive sites on the heterocyclic ring and the alcohol possibly reacting preferentially.

It is crucial to emphasize that these are predicted reactivities based on general chemical principles, and no specific experimental data for 2-Furanmethanol, tetrahydro-alpha-pentyl- has been found to create data tables or provide detailed research findings.

Mechanistic Studies of Key Chemical Transformations

The absence of research on the reactivity of 2-Furanmethanol, tetrahydro-alpha-pentyl- extends to the mechanistic understanding of its chemical transformations.

Kinetic Analysis of Reaction Pathways

No kinetic studies detailing the reaction rates, rate constants, or reaction orders for any chemical transformation involving 2-Furanmethanol, tetrahydro-alpha-pentyl- have been published. Such analyses are fundamental to understanding the step-by-step process of a chemical reaction and would require dedicated experimental investigation.

Elucidation of Reaction Intermediates

Similarly, there is no available research that identifies or characterizes any reaction intermediates formed during chemical reactions of 2-Furanmethanol, tetrahydro-alpha-pentyl-. The identification of transient species is critical for confirming proposed reaction mechanisms and would necessitate sophisticated analytical techniques, such as spectroscopy under reaction conditions or trapping experiments.

Derivatization and Analog Development from 2 Furanmethanol, Tetrahydro Alpha Pentyl

Synthesis of Functionalized Esters and Ethers

The secondary alcohol functionality of 2-Furanmethanol, tetrahydro-alpha-pentyl- serves as a prime reaction site for the synthesis of a variety of ester and ether derivatives. Standard esterification protocols, such as reaction with acid chlorides or anhydrides in the presence of a base, or Fischer esterification with carboxylic acids under acidic catalysis, are expected to yield a diverse range of esters. The specific reaction conditions and catalysts employed would likely influence the yield and purity of the resulting products.

Similarly, the synthesis of ethers from 2-Furanmethanol, tetrahydro-alpha-pentyl- can be achieved through methods like the Williamson ether synthesis. This would involve the deprotonation of the alcohol to form an alkoxide, followed by reaction with an appropriate alkyl halide. The choice of the alkyl halide would determine the nature of the ether linkage and the properties of the final product.

While specific research detailing these syntheses for 2-Furanmethanol, tetrahydro-alpha-pentyl- is not extensively documented, the reactivity of similar secondary alcohols adjacent to a tetrahydrofuran (B95107) ring suggests that these transformations are chemically feasible. Further research would be required to optimize reaction conditions and characterize the resulting novel esters and ethers.

Preparation of Substituted Tetrahydrofuran Systems

The tetrahydrofuran ring of 2-Furanmethanol, tetrahydro-alpha-pentyl- presents opportunities for the preparation of more complex substituted tetrahydrofuran systems. Ring-opening reactions, followed by functional group manipulations and subsequent recrystallization, could lead to a variety of substituted derivatives.

For instance, cleavage of the ether linkage in the tetrahydrofuran ring under harsh acidic conditions could yield a diol, which could then be further functionalized. Alternatively, reactions that modify the substituents on the tetrahydrofuran ring, while preserving the core structure, could also be explored. The development of such synthetic strategies would expand the library of compounds accessible from this starting material.

Design and Synthesis of Advanced Organic Intermediates

The unique structural features of 2-Furanmethanol, tetrahydro-alpha-pentyl-, combining a lipophilic pentyl chain with a polar tetrahydrofuran methanol (B129727) moiety, make it an attractive scaffold for the design and synthesis of advanced organic intermediates. These intermediates could potentially find applications in various fields of chemistry.

By strategically modifying the alcohol and the tetrahydrofuran ring, a wide array of derivatives with tailored properties can be envisioned. For example, the introduction of additional functional groups could allow for further chemical transformations, leading to the construction of more complex molecular architectures. The development of efficient and selective synthetic routes to these advanced intermediates is an area ripe for further investigation.

Applications in Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Construction

There is currently a lack of specific, documented examples in peer-reviewed literature demonstrating the use of 2-Furanmethanol, tetrahydro-alpha-pentyl- as a chiral building block in the asymmetric synthesis of complex molecules. While the synthesis of chiral tetrahydrofuran (B95107) derivatives is an active area of research, with various methods developed for their stereoselective construction, the application of this specific compound has not been detailed. rsc.orgnih.govnih.govresearchgate.net

Intermediate in the Synthesis of Specialty Chemicals

The role of 2-Furanmethanol, tetrahydro-alpha-pentyl- as an intermediate in the synthesis of specific specialty chemicals is not well-documented. The parent compound, tetrahydrofurfuryl alcohol (THFA), is known to be a versatile chemical intermediate. atamanchemicals.com However, specific reaction pathways and the resulting specialty chemicals derived from the alpha-pentyl substituted analogue are not described in the available literature.

Precursor in the Development of Novel Polymeric Materials

Information regarding the use of 2-Furanmethanol, tetrahydro-alpha-pentyl- as a monomer or precursor for the development of novel polymeric materials is not present in the accessible scientific literature. While tetrahydrofuran itself is a monomer for the production of polytetrahydrofuran (PTHF), and furan-based compounds are explored in polymer chemistry, the specific incorporation of this substituted furanmethanol into polymeric structures has not been reported.

Utility in the Synthesis of Bio-inspired Organic Compounds

There is no readily available research detailing the use of 2-Furanmethanol, tetrahydro-alpha-pentyl- in the synthesis of bio-inspired organic compounds. The tetrahydrofuran motif is present in a variety of bioactive natural products, and the synthesis of these molecules is a subject of interest. nih.gov However, the specific utilization of this compound as a starting material or intermediate in such syntheses has not been documented.

Advanced Analytical Methodologies for Research on 2 Furanmethanol, Tetrahydro Alpha Pentyl

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural elucidation of 2-Furanmethanol, tetrahydro-alpha-pentyl- and its reaction products. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments.

In research involving the synthesis or modification of 2-Furanmethanol, tetrahydro-alpha-pentyl-, HRMS is used to confirm the identity of the desired product. By comparing the experimentally measured accurate mass to the calculated theoretical mass of the expected chemical formula (C₁₀H₂₀O₂), researchers can verify the successful outcome of a reaction.

Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS are employed to probe the compound's structure. The molecule is subjected to collision-induced dissociation, leading to characteristic fragmentation patterns. The accurate mass measurement of these fragments provides definitive evidence for specific structural motifs. For 2-Furanmethanol, tetrahydro-alpha-pentyl-, key fragmentation pathways include the cleavage of the pentyl side chain, loss of a water molecule from the alcohol group, and ring-opening reactions of the tetrahydrofuran (B95107) moiety. These data are critical for distinguishing between isomers and identifying unknown byproducts in a reaction mixture. delpharm.com

Table 1: Predicted HRMS Fragmentation Data for 2-Furanmethanol, tetrahydro-alpha-pentyl-

| Predicted Fragment Ion | Chemical Formula | Calculated Monoisotopic Mass (Da) | Plausible Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₁O₂⁺ | 173.15361 | Protonated molecule |

| [M-H₂O]⁺ | C₁₀H₁₈O⁺ | 154.13577 | Loss of water |

| [M-C₅H₁₁]⁺ | C₅H₉O₂⁺ | 101.05971 | Cleavage of the α-pentyl group |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.04914 | Fragment from tetrahydrofuran ring |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed three-dimensional structure and conformational dynamics of molecules in solution. For 2-Furanmethanol, tetrahydro-alpha-pentyl-, which has a flexible five-membered ring and a rotatable side chain, multidimensional NMR is essential for a complete conformational analysis. auremn.org.brfrontiersin.org

The tetrahydrofuran ring is known to exist in a dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. d-nb.infoyorku.ca The substitution pattern and the orientation of the α-pentyl and hydroxyl groups significantly influence the preferred conformation. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity of the atoms. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the unambiguous assignment of all ¹H and ¹³C signals.

Once assignments are complete, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints. By analyzing the NOE patterns between the protons on the side chain and the protons on the tetrahydrofuran ring, the preferred orientation of the side chain and the dominant ring pucker can be determined. frontiersin.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Furanmethanol, tetrahydro-alpha-pentyl-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ring C2-H | ~3.8 - 4.1 | ~80 - 85 |

| Side Chain C1'-H (CH-OH) | ~3.5 - 3.8 | ~70 - 75 |

| Ring Methylene (B1212753) (C3, C4) | ~1.8 - 2.1 | ~25 - 30 |

| Ring Methylene (C5-H₂) | ~3.6 - 3.9 | ~67 - 72 |

| Side Chain Methylene (C2'-C5') | ~1.2 - 1.6 | ~22 - 32 |

| Side Chain Methyl (C6') | ~0.9 | ~14 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental to the analysis of 2-Furanmethanol, tetrahydro-alpha-pentyl-, enabling the separation of the compound from starting materials, byproducts, and solvents. These techniques are vital for monitoring the progress of a reaction and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 2-Furanmethanol, tetrahydro-alpha-pentyl-. nih.gov In this method, a sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters a mass spectrometer, which serves as a detector. researchgate.net

GC-MS is exceptionally useful for monitoring reaction progress. Small aliquots can be taken from a reaction mixture over time and analyzed to measure the depletion of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. For purity assessment, GC provides a quantitative measure of the target compound relative to any impurities present. The mass spectrometer provides definitive identification of the main peak as 2-Furanmethanol, tetrahydro-alpha-pentyl- and can help in the tentative identification of any impurities based on their mass spectra and library matching. mdpi.comnih.gov

Table 3: Typical GC-MS Analytical Parameters

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (or equivalent non-polar) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Diagnostic Ions (m/z) | 101, 83, 71, 43 |

For highly complex mixtures containing numerous volatile components, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. wikipedia.orgchemistry-matters.com This technique utilizes two different columns (a first dimension, typically non-polar, and a second dimension, typically polar) connected by a modulator. wikipedia.org The modulator traps fractions from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation.

The result is a structured, two-dimensional chromatogram that separates compounds by two independent properties (e.g., volatility and polarity). chemistry-matters.com This greatly increases peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a 1D-GC analysis. nih.gov In the context of analyzing reaction mixtures or volatile profiles containing 2-Furanmethanol, tetrahydro-alpha-pentyl-, GCxGC can provide a highly detailed chemical fingerprint, resolving the target analyte from isomeric byproducts, trace impurities, or matrix components that might otherwise interfere with accurate quantification and identification. chemistry-matters.comdlr.de

Vibrational Spectroscopy for Functional Group Characterization in Reactivity Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption of infrared light (FTIR) or the inelastic scattering of laser light (Raman), a spectrum is produced with peaks corresponding to the vibrational modes of the molecule's functional groups.

For 2-Furanmethanol, tetrahydro-alpha-pentyl-, FTIR and Raman spectroscopy are valuable for confirming its structure and studying its reactivity. The presence of a broad absorption band around 3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the alcohol group. nih.gov Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the pentyl and tetrahydrofuran ring methylene groups. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the 1000-1200 cm⁻¹ region. unipd.it

During reactivity studies, these techniques can be used to monitor changes in functional groups. For example, in an oxidation reaction of the alcohol, the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ would indicate the formation of a ketone or aldehyde.

Table 4: Characteristic Vibrational Frequencies for 2-Furanmethanol, tetrahydro-alpha-pentyl-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 (broad) | FTIR, Raman |

| C-H stretch (aliphatic) | 2850 - 2960 | FTIR, Raman |

| C-O stretch (ether) | 1050 - 1150 | FTIR |

| C-O stretch (alcohol) | 1000 - 1100 | FTIR |

| CH₂ bend | 1450 - 1470 | FTIR, Raman |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electron distribution, geometry, and energy. These calculations can determine the most stable three-dimensional arrangement of atoms (conformation) and precise geometric parameters like bond lengths and angles.

For 2-Furanmethanol, tetrahydro-alpha-pentyl-, ab initio and semi-empirical methods could be used to map its potential energy surface and identify low-energy conformers. Such studies would reveal how the flexible pentyl chain and the tetrahydrofuran (B95107) ring orient themselves to achieve maximum stability. Although specific conformational analysis studies are not published, computational databases provide predicted molecular properties derived from its structure.

Table 7.1.1: Computed Molecular Properties of 2-Furanmethanol, tetrahydro-alpha-pentyl- (Data sourced from computational prediction models)

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| XLogP3-AA (Lipophilicity) | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 172.146329876 Da |

This table presents data generated by computational models and not from experimental or direct theoretical studies.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for studying chemical reactions, allowing researchers to map reaction pathways, calculate activation energies, and characterize the geometry of unstable intermediates and transition states.

A DFT study on 2-Furanmethanol, tetrahydro-alpha-pentyl- could investigate reactions such as oxidation of the alcohol group, etherification, or cleavage of the tetrahydrofuran ring. By calculating the energy changes along a reaction coordinate, DFT can determine the kinetic and thermodynamic feasibility of a proposed mechanism. For instance, a study could model the dehydration reaction, identifying the transition state structure and the energy barrier required for the reaction to proceed. However, specific DFT investigations detailing such mechanisms for this compound have not been reported in the scientific literature.

Table 7.2.1: Illustrative Data from a Hypothetical DFT Study on a Reaction Pathway (This table is an example of data that would be generated in a DFT study; specific values for this compound are not available in the literature.)

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | Not Available in Literature | Not Available in Literature |

| Key Bond Distance (Å) | Not Available in Literature | Not Available in Literature | Not Available in Literature |

| Imaginary Frequency (cm⁻¹) | N/A | Not Available in Literature | N/A |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By simulating a molecule within a "box" of solvent molecules (like water or ethanol), MD can reveal how the solvent influences the molecule's conformation, stability, and reactivity.

For 2-Furanmethanol, tetrahydro-alpha-pentyl-, an MD simulation could show how solvent molecules arrange themselves around the polar alcohol group and the less polar ether and alkyl parts of the molecule. This provides insight into its solubility and how the solvent might stabilize or destabilize a transition state during a reaction, thereby affecting the reaction rate. Such specific simulation studies for this compound are not currently found in published research.

Table 7.3.1: Potential Outputs from a Molecular Dynamics Simulation (This table illustrates the type of data obtained from MD simulations; specific findings for this compound are not available.)

| Simulation Parameter | Result |

| Solvent System | Not Available in Literature |

| Simulation Time | Not Available in Literature |

| Radial Distribution Function g(r) of Solvent around Hydroxyl Group | Not Available in Literature |

| Solvent Accessible Surface Area (SASA) | Not Available in Literature |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can predict various spectroscopic properties of a molecule, which is invaluable for interpreting experimental data. These methods can calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

Predicting the ¹H and ¹³C NMR spectra for 2-Furanmethanol, tetrahydro-alpha-pentyl- would involve calculating the magnetic shielding of each nucleus. Similarly, calculating its IR spectrum would involve determining the vibrational frequencies of its chemical bonds. These predicted spectra can be compared to experimental results to confirm the molecule's structure. At present, dedicated studies publishing the predicted spectroscopic parameters for this specific molecule are not available.

Table 7.4.1: Example of Predicted Spectroscopic Data (This table shows the format for predicted spectroscopic data; computationally derived values for this compound are not published in the literature.)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C attached to OH) | Not Available in Literature |

| ¹H NMR | Chemical Shift (H of OH group) | Not Available in Literature |

| IR Spectroscopy | Vibrational Frequency (O-H stretch) | Not Available in Literature |

| IR Spectroscopy | Vibrational Frequency (C-O-C stretch) | Not Available in Literature |

Environmental Chemistry and Sustainable Production Perspectives

Degradation Pathways in Environmental Matrices

Limited direct research exists on the environmental degradation of 2-Furanmethanol, tetrahydro-alpha-pentyl-. However, by examining the behavior of its parent compound, tetrahydrofurfuryl alcohol (THFA), and other furan (B31954) derivatives, we can infer its likely environmental fate.

THFA is recognized for its biodegradability. furan.comusda.gov It is water-soluble and mobile in soil, where it is expected to degrade relatively quickly due to microbial action. usda.gov For instance, the bacterium Ralstonia eutropha has been shown to utilize THFA as its sole source of carbon and energy. acs.orgepa.gov The degradation is initiated by an inducible alcohol dehydrogenase that oxidizes THFA to tetrahydrofuran-2-carboxylic acid. acs.orgepa.gov Given this, it is probable that 2-Furanmethanol, tetrahydro-alpha-pentyl- also undergoes microbial degradation, likely initiated by oxidation of the alcohol group. The presence of the pentyl group may influence the rate of degradation, potentially requiring microbes with specific enzymatic machinery to handle the longer alkyl chain.

In the atmosphere, furan and its derivatives are primarily removed through reactions with photochemically produced hydroxyl radicals. mdpi.com The estimated atmospheric half-life for furan is between 2 to 9.5 hours. mdpi.com While the alpha-pentyl group would alter the reaction kinetics, it is expected that this photochemical degradation pathway would also be significant for 2-Furanmethanol, tetrahydro-alpha-pentyl-. Abiotic degradation in water and soil, such as hydrolysis, is not expected to be a significant pathway for THFA and likely for its alpha-pentyl derivative as well. usda.gov

Table 1: Predicted Environmental Degradation Pathways for 2-Furanmethanol, tetrahydro-alpha-pentyl-

| Environmental Matrix | Primary Degradation Pathway | Key Reactants/Agents | Expected Byproducts |

| Soil | Biodegradation | Soil microorganisms | Oxidized furan derivatives, CO2, water |

| Water | Biodegradation | Aquatic microorganisms | Oxidized furan derivatives, CO2, water |

| Atmosphere | Photochemical Oxidation | Hydroxyl radicals | Carbonyls, smaller organic acids |

Biocatalytic Approaches for Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. For furan-based compounds, enzymes, particularly lipases, have shown significant promise. While specific biocatalytic routes to 2-Furanmethanol, tetrahydro-alpha-pentyl- are not extensively documented, the synthesis of related furan derivatives provides a strong precedent.

Lipase-catalyzed reactions are widely used for the synthesis of esters and amides from furan-based alcohols and amines. nih.govresearchgate.net For example, immobilized Candida antarctica lipase (B570770) B (CALB) is an effective biocatalyst for the acylation of furfurylamine (B118560) and 5-hydroxymethylfurfurylamine. nih.govresearchgate.net This suggests that a similar enzymatic approach could be employed for the synthesis of esters from 2-Furanmethanol, tetrahydro-alpha-pentyl-.

Furthermore, the synthesis of the target compound itself could potentially be achieved through biocatalytic transformations. One plausible route could involve the enzymatic reduction of a corresponding ketone precursor. More likely, the synthesis would involve the alkylation of a tetrahydrofurfuryl derivative, which could be facilitated by specific enzymes. The broader field of biocatalysis for furan valorization is rapidly expanding, with research into using enzymes for oxidation, reduction, C-C bond formation, and esterification of furan platform chemicals. furan.com

Table 2: Potential Biocatalytic Reactions for 2-Furanmethanol, tetrahydro-alpha-pentyl-

| Reaction Type | Enzyme Class | Potential Substrates | Potential Products |

| Esterification | Lipase | 2-Furanmethanol, tetrahydro-alpha-pentyl-, Fatty acid | Fatty acid ester of the alcohol |

| Transesterification | Lipase | 2-Furanmethanol, tetrahydro-alpha-pentyl-, Ester | New ester of the alcohol |

| Oxidation | Alcohol Dehydrogenase | 2-Furanmethanol, tetrahydro-alpha-pentyl- | Tetrahydro-alpha-pentyl-2-furancarboxaldehyde |

| Reduction | Alcohol Dehydrogenase | Ketone precursor | 2-Furanmethanol, tetrahydro-alpha-pentyl- |

Waste Valorization Strategies involving Furan-based Compounds

The sustainable production of 2-Furanmethanol, tetrahydro-alpha-pentyl- is intrinsically linked to the valorization of lignocellulosic biomass, which is abundant in agricultural and forestry waste. mdpi.comresearchgate.net This "waste-to-wealth" approach is a cornerstone of the bio-based economy.

The general strategy involves the following steps:

Pretreatment of Biomass: Lignocellulosic biomass, such as corn stover, sugarcane bagasse, and wood residues, is first pretreated to separate its main components: cellulose (B213188), hemicellulose, and lignin. usda.govmdpi.com

Hydrolysis to Sugars: The cellulose and hemicellulose fractions are then hydrolyzed, often using enzymatic or acid catalysts, to produce fermentable sugars, primarily hexoses (like glucose) and pentoses (like xylose). mdpi.com

Conversion to Furan Platform Molecules: These sugars are then converted into key furan platform chemicals. Pentoses are dehydrated to produce furfural (B47365), while hexoses are converted to 5-hydroxymethylfurfural (B1680220) (HMF). epa.govmdpi.comepa.gov

Upgrading to Value-Added Derivatives: Furfural and HMF serve as versatile building blocks for a wide array of furan derivatives. The synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- would likely proceed from furfural. This would involve the hydrogenation of the furan ring and the aldehyde group to form tetrahydrofurfuryl alcohol, followed by an alkylation step to introduce the pentyl group at the alpha position.

This cascade approach not only provides a renewable route to furan-based chemicals but also contributes to a circular economy by finding value in what was once considered waste.

Assessment in Green Solvent Development Frameworks

Tetrahydrofurfuryl alcohol (THFA), the parent compound of 2-Furanmethanol, tetrahydro-alpha-pentyl-, is widely regarded as a "green" solvent. usda.gov Its favorable properties include its derivation from renewable resources, biodegradability, low volatility, and high solvency. furan.comusda.gov These characteristics position THFA and its derivatives as attractive alternatives to conventional petroleum-based solvents.

The addition of an alpha-pentyl group to the THFA structure would be expected to modify its solvent properties. The increased alkyl character would likely decrease its water miscibility and increase its lipophilicity, making it a more effective solvent for nonpolar substances such as oils, fats, and some polymers. This could open up new applications in areas like industrial cleaning, coatings, and extraction processes.

When assessed within a green solvent framework, 2-Furanmethanol, tetrahydro-alpha-pentyl- would likely score well on several criteria:

Renewable Feedstock: Its production is linked to biomass. transfurans.be

Biodegradability: The tetrahydrofuran (B95107) ring is known to be biodegradable. furan.com

Low Volatility: The relatively high molecular weight would suggest a low vapor pressure, reducing volatile organic compound (VOC) emissions.

Table 3: Comparison of Solvent Properties: THFA vs. Predicted for its alpha-pentyl derivative

| Property | Tetrahydrofurfuryl Alcohol (THFA) | 2-Furanmethanol, tetrahydro-alpha-pentyl- (Predicted) |

| Source | Renewable (Biomass) | Renewable (Biomass) |

| Water Solubility | Miscible | Low to Moderate |

| Polarity | Polar | Moderately Polar to Nonpolar |

| Primary Applications | Agrochemicals, cleaners, coatings | Industrial cleaning, extractions, coatings for nonpolar systems |

| Green Chemistry Aspects | Biodegradable, low volatility | Likely biodegradable, very low volatility |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of tetrahydro-alpha-pentyl-2-furanmethanol is a crucial first step towards its widespread application. While traditional methods may involve a two-step process, namely the Grignard reaction of a pentyl magnesium halide with furfural (B47365) followed by catalytic hydrogenation of the furan (B31954) ring, future research should focus on more streamlined and sustainable catalytic systems. nih.govsemanticscholar.org

Key areas for exploration include:

One-Pot Synthesis: Developing catalytic systems that can facilitate both the C-C bond formation and the subsequent hydrogenation of the furan ring in a single reaction vessel would significantly improve process efficiency and reduce waste.

Heterogeneous Catalysis: The use of robust and recyclable heterogeneous catalysts is paramount for industrial scalability. Research into supported metal catalysts, such as palladium, platinum, or ruthenium on various supports (e.g., carbon, silica, zeolites), could lead to highly active and selective systems for the hydrogenation of the furan precursor. google.comresearchgate.net Bimetallic catalysts, like copper-palladium, have shown promise in the hydrogenation of furfural and could be adapted for this specific transformation. nih.govacs.org

Biocatalysis: Enzymatic approaches offer a green alternative to traditional chemical catalysis. Lipases and other enzymes could be explored for the stereoselective synthesis of specific isomers of tetrahydro-alpha-pentyl-2-furanmethanol, which may be advantageous for certain applications.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Catalysts | High selectivity and activity under mild conditions. | Development of recoverable and reusable catalysts to mitigate separation challenges. |

| Heterogeneous Catalysts | Ease of separation, reusability, and suitability for continuous processes. | Design of catalysts with optimized metal-support interactions to control selectivity towards the desired product. |

| Biocatalysts (Enzymes) | High stereoselectivity, operation under mild conditions, and environmentally benign. | Screening for enzymes with high activity and stability for the specific substrate and reaction conditions. |

Investigation of Unconventional Reactivity Profiles

The chemical reactivity of tetrahydro-alpha-pentyl-2-furanmethanol is largely inferred from the known chemistry of tetrahydrofurfuryl alcohol and other substituted tetrahydrofurans. A thorough investigation into its specific reactivity profile could unveil novel chemical transformations and applications.

Future research should focus on:

Ring-Opening Reactions: The tetrahydrofuran (B95107) ring is susceptible to opening under certain catalytic conditions. researchgate.netosti.govmdpi.com Exploring the selective ring-opening of tetrahydro-alpha-pentyl-2-furanmethanol could lead to the synthesis of valuable linear aliphatic compounds, such as diols or other functionalized alkanes, which are important monomers for polyesters and polyurethanes. mdpi.com Iridium-based catalysts have shown activity in such reactions. researchgate.netosti.gov

Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol group could yield the corresponding ketone, a potential intermediate for further functionalization. Conversely, reductive cleavage of the C-O bond within the ring or at the side chain could lead to other valuable chemical scaffolds.

Polymerization: While furan-based polymers are typically derived from furfural or 5-(hydroxymethyl)furfural, the potential of tetrahydro-alpha-pentyl-2-furanmethanol as a monomer or co-monomer should be investigated. rsc.orgwikipedia.orgnih.gov Its saturated ring structure would impart different properties to the resulting polymer compared to its aromatic furan counterparts, potentially leading to materials with enhanced flexibility and stability.

Integration into Flow Chemistry Methodologies

The transition from batch to continuous flow processing offers numerous advantages in terms of safety, efficiency, and scalability. consensus.appthieme-connect.com The synthesis and subsequent transformations of tetrahydro-alpha-pentyl-2-furanmethanol are well-suited for integration into flow chemistry methodologies.

Emerging opportunities in this area include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of tetrahydro-alpha-pentyl-2-furanmethanol would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. consensus.appthieme-connect.com Continuous hydrogenation of furfural derivatives is an area of active research and the principles can be applied here. nih.govacs.orgrsc.org

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps without the need for intermediate isolation and purification. A telescoped process could involve the initial synthesis of the target molecule followed immediately by a subsequent transformation, such as etherification or esterification, in a continuous stream.

In-line Purification: The integration of in-line purification techniques, such as solid-phase extraction or membrane separation, within a flow system can lead to a highly efficient and automated process for the production of high-purity tetrahydro-alpha-pentyl-2-furanmethanol.

| Flow Chemistry Aspect | Potential Benefits |

| Improved Heat and Mass Transfer | Enhanced reaction rates and better control over exothermic reactions. |

| Enhanced Safety | Smaller reaction volumes and better control over hazardous intermediates. |

| Facilitated Scale-up | More predictable and linear scale-up from laboratory to production scale. |

| Process Automation | Reduced manual intervention and improved process consistency. |

Development of Advanced Materials with Tunable Properties

The unique molecular structure of tetrahydro-alpha-pentyl-2-furanmethanol makes it an attractive building block for the development of advanced materials with tailored properties. Its bio-derived nature aligns with the growing demand for sustainable materials. semanticscholar.org

Future research should explore its use in:

Bio-based Polymers: As a diol, it can be used as a monomer for the synthesis of polyesters and polyurethanes. The presence of the tetrahydrofuran ring and the pentyl side chain can be expected to influence the thermal and mechanical properties of the resulting polymers, potentially leading to materials with unique characteristics. gminsights.comacs.org

Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with its polar tetrahydrofuran-alcohol head and nonpolar pentyl tail, suggests potential applications as a bio-based surfactant or emulsifier in various formulations.

Specialty Solvents: Tetrahydrofuran is a versatile industrial solvent, and its substituted derivatives can offer tailored solvency properties. csic.es The pentyl side chain in tetrahydro-alpha-pentyl-2-furanmethanol could enhance its affinity for nonpolar substances, making it a candidate for a green solvent in specific applications.

| Material Application | Potential Properties and Advantages |

| Polyesters/Polyurethanes | Improved flexibility, biodegradability, and tailored thermal properties. |

| Surfactants | Bio-derived, potentially biodegradable, with tunable hydrophilic-lipophilic balance. |

| Specialty Solvents | Green solvent alternative with specific solvency characteristics for targeted applications. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Furanmethanol, tetrahydro-alpha-pentyl- (THFA) and its derivatives?

- Methodology : THFA derivatives are synthesized via esterification, phosphorylation, or nucleophilic substitution. For example, tetrahydrofurfuryl benzoate (CAS 2217-32-5) is prepared by reacting THFA with benzoyl chloride in the presence of a base catalyst. Titanium(IV) salts of THFA (CAS 22290-53-5) are synthesized through ligand exchange reactions under inert conditions .

- Key Considerations : Reaction optimization (temperature, solvent, catalyst) and purification via fractional distillation or chromatography are critical to achieving high yields.

Q. How can spectroscopic techniques characterize THFA purity and structural conformation?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., hydroxymethyl at δ 3.6–3.8 ppm) and confirm stereochemistry .

- IR Spectroscopy : O–H stretching (~3350 cm) and C–O–C vibrations (~1070 cm) validate the tetrahydrofuran ring .

- GC-MS : Quantifies THFA in complex matrices (e.g., plant extracts or coffee bean volatiles) using retention indices and fragmentation patterns (e.g., m/z 102 for molecular ion) .

Q. What safety protocols are critical for handling THFA in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal contact, as THFA derivatives like tetrahydrofurfuryl acrylate are linked to allergic dermatitis .

- Ventilation : Employ fume hoods to mitigate inhalation risks, given THFA’s low volatility (vapor pressure: ~0.3 mmHg at 20°C) .

- Waste Disposal : Follow ICH guidelines for residual solvents (Class 3, permissible daily exposure ≤50 mg/day) .

Advanced Research Questions

Q. How do Hirshfeld surface and X-ray diffraction analyses resolve molecular interactions in THFA derivatives?

- Methodology :

- Crystal Packing : In derivatives like 8-benzyl-1-[(4-methylphenyl)sulfonyl]-tetrahydro-1,8-benzodiazacyclopentadecine, X-ray diffraction reveals intermolecular hydrogen bonds (O–H···O/N) and π-π stacking, quantified via Hirshfeld surface analysis (e.g., 15–20% contribution from H-bond interactions) .

- Torsional Angles : Molecular dynamics simulations correlate crystal lattice stability with dihedral angles (e.g., C2–C3–O–C5 in THFA derivatives ≈ 60°) .

Q. What metabolic pathways and disposition studies exist for THFA in model organisms?

- Methodology :

- Comparative Metabolism : In rats, THFA undergoes hepatic oxidation to tetrahydro-2-furoic acid, detected via C-labeled tracer studies. Urinary excretion accounts for >70% of metabolites within 24 hours .

- Enzyme Profiling : Cytochrome P450 isoforms (e.g., CYP2E1) are implicated in THFA oxidation, validated via in vitro microsomal assays .

Q. How can researchers reconcile contradictions in reported physicochemical properties of THFA?

- Methodology :

- Data Validation : Cross-reference NIST-standardized data (boiling point: 178–180°C, density: 1.054 g/cm) with independent measurements using differential scanning calorimetry (DSC) and densitometry .

- Statistical Analysis : Apply principal component analysis (PCA) to resolve discrepancies in solubility or logP values reported across studies (e.g., logP = −0.7 to −0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.